molecular formula C10H9NO3S B1271610 (1,3-Benzothiazol-2-ylmethoxy)acetic acid CAS No. 99513-52-7

(1,3-Benzothiazol-2-ylmethoxy)acetic acid

Cat. No.: B1271610
CAS No.: 99513-52-7
M. Wt: 223.25 g/mol
InChI Key: RQFMQUWXKKGYMC-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol It is characterized by the presence of a benzothiazole ring attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Water or ethanol

    Reaction Time: 2-6 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-ylmethoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydrobenzothiazole derivatives

    Substitution: Various substituted benzothiazole derivatives

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, known for its use in rubber vulcanization.

    Benzothiazole: A parent compound with various derivatives exhibiting diverse biological activities.

    Methoxyacetic Acid: A simple carboxylic acid with applications in organic synthesis.

Uniqueness

This compound is unique due to the combination of the benzothiazole ring and the methoxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFMQUWXKKGYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365934
Record name (1,3-benzothiazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99513-52-7
Record name (1,3-benzothiazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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